molecular formula C17H18N2O2 B12040941 2-(2,5-dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide

2-(2,5-dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide

Katalognummer: B12040941
Molekulargewicht: 282.34 g/mol
InChI-Schlüssel: IEKBRBCBHAUWBA-WOJGMQOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-dimethylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group and a hydrazide moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 2,5-dimethylphenol with chloroacetic acid to form 2-(2,5-dimethylphenoxy)acetic acid. This intermediate is then converted to its hydrazide form by reacting with hydrazine hydrate. The final step involves the condensation of the hydrazide with benzaldehyde under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-dimethylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2,5-dimethylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2,5-dimethylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound can also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its bioactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,5-dimethylphenoxy)acetohydrazide: Lacks the benzaldehyde moiety, making it less complex.

    2-(2,5-dimethylphenoxy)-2-methylpropanoic acid: Contains a carboxylic acid group instead of a hydrazide.

    (E)-2-(2-(2,5-dimethylphenoxy)methylphenyl)-3-methoxyacrylic acid methyl ester: A structurally similar compound with different functional groups.

Uniqueness

2-(2,5-dimethylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its combination of a phenoxy group and a hydrazide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C17H18N2O2

Molekulargewicht

282.34 g/mol

IUPAC-Name

N-[(E)-benzylideneamino]-2-(2,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H18N2O2/c1-13-8-9-14(2)16(10-13)21-12-17(20)19-18-11-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+

InChI-Schlüssel

IEKBRBCBHAUWBA-WOJGMQOQSA-N

Isomerische SMILES

CC1=CC(=C(C=C1)C)OCC(=O)N/N=C/C2=CC=CC=C2

Kanonische SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NN=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.